

Spectroscopic Profile of Benzyl Vinylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl vinylcarbamate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl vinylcarbamate** (CAS No. 84713-20-2), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Benzyl vinylcarbamate**. Where experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided and clearly noted.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Benzyl Vinylcarbamate** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~7.35	m	5H	Ar-H	-
~7.00	dd	1H	N-CH=CH ₂	J _{trans} \approx 15 Hz, J _{cis} \approx 9 Hz
~5.15	s	2H	O-CH ₂ -Ar	-
~4.70	dd	1H	N-CH=CH ₂ (trans)	J _{trans} \approx 15 Hz, J _{gem} \approx 2 Hz
~4.40	dd	1H	N-CH=CH ₂ (cis)	J _{cis} \approx 9 Hz, J _{gem} \approx 2 Hz
~8.0 (broad)	s	1H	N-H	-

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Benzyl Vinylcarbamate** (Predicted)

Chemical Shift (δ) ppm	Assignment
~155	C=O (Carbamate)
~136	Ar-C (Quaternary)
~130	N-CH=CH ₂
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~98	N-CH=CH ₂
~67	O-CH ₂ -Ar

Note: Predicted values are based on typical chemical shift ranges for carbamates and benzyl groups.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **Benzyl Vinylcarbamate** (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~1710	Strong	C=O Stretch (Carbamate)
~1620	Medium	C=C Stretch (Vinyl)
~1540	Medium	N-H Bend
~1250	Strong	C-O Stretch
~740, ~700	Strong	Aromatic C-H Bend (out-of-plane)

Note: Predicted values are based on characteristic IR absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Benzyl Vinylcarbamate**

m/z	Ion	Notes
178	[M+H] ⁺	Observed in electrospray ionization (ESI). [1]
177	[M] ⁺	Molecular Ion
91	[C ₇ H ₇] ⁺	Tropylium ion (from cleavage of the benzylic C-O bond)
108	[M-C ₆ H ₅ CH ₂] ⁺	Loss of the benzyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Benzyl vinylcarbamate** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid **Benzyl vinylcarbamate** can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-Transform Infrared spectrometer over a range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

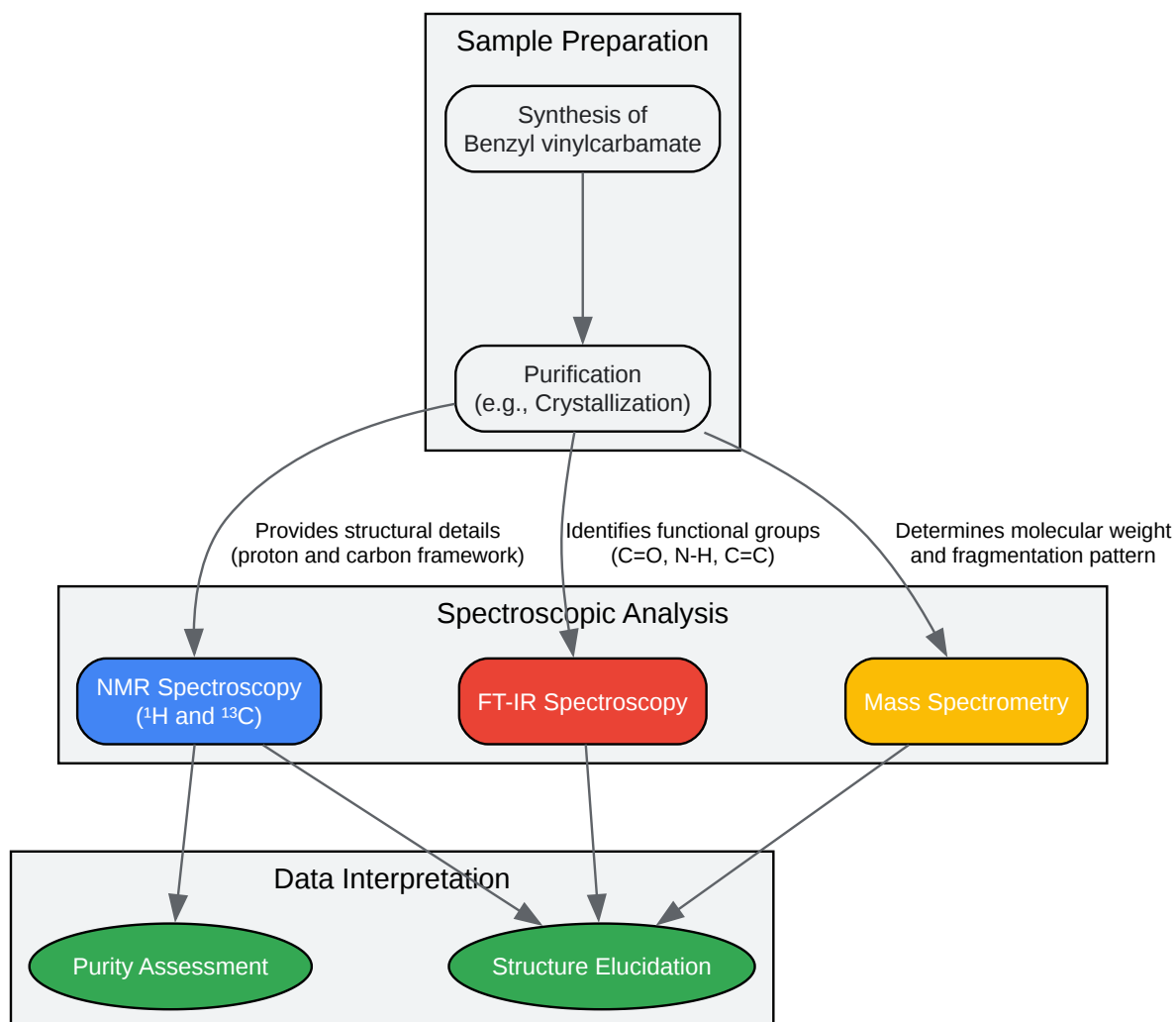
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with a suitable ionization source. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For electron ionization (EI), a small amount of the sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then analyzed by the mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Benzyl vinylcarbamate**.

Spectroscopic Analysis Workflow for Benzyl Vinylcarbamate



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Caption: A flowchart illustrating the process of spectroscopic analysis for **Benzyl vinylcarbamate**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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